(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a furan ring, a pyrrolidine ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine ring.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable diene and a carbonyl compound.
Coupling Reactions: The final step involves coupling the furan ring with the pyrrolidine ring through a condensation reaction, forming the this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furanones.
Reduction: Alcohols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, it could be incorporated into polymers to enhance their mechanical or thermal properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan ring, pyrrolidine ring, and phenylsulfonyl group could each contribute to its binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one: Lacks the phenylsulfonyl group.
(E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of its furan ring, pyrrolidine ring, and phenylsulfonyl group. This combination of structural features may confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
(E)-1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(9-8-14-5-4-12-22-14)18-11-10-16(13-18)23(20,21)15-6-2-1-3-7-15/h1-9,12,16H,10-11,13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXGRBSMYJSCEU-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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